molecular formula C20H25NO B14269137 1-Benzyl-2-[(benzyloxy)methyl]piperidine CAS No. 141634-30-2

1-Benzyl-2-[(benzyloxy)methyl]piperidine

Cat. No.: B14269137
CAS No.: 141634-30-2
M. Wt: 295.4 g/mol
InChI Key: KJDNJGAZGYKNCM-UHFFFAOYSA-N
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Description

1-Benzyl-2-[(benzyloxy)methyl]piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with a benzyl group and a benzyloxy methyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-[(benzyloxy)methyl]piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-[(benzyloxy)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The benzylic positions can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyl groups, yielding the parent piperidine.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde, and benzoic acid.

    Reduction: Parent piperidine.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-2-[(benzyloxy)methyl]piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: It serves as a precursor for the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-[(benzyloxy)methyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The benzyl and benzyloxy methyl groups enhance its binding affinity and specificity towards these targets, leading to various biological effects. The compound may modulate neurotransmitter release and receptor activity, contributing to its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidine: Lacks the benzyloxy methyl group, making it less versatile in chemical reactions.

    2-Benzylpiperidine: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    1-(2-Benzyloxyethyl)piperidine: Contains a benzyloxyethyl group instead of benzyloxymethyl, affecting its chemical properties.

Uniqueness

1-Benzyl-2-[(benzyloxy)methyl]piperidine is unique due to the presence of both benzyl and benzyloxy methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

141634-30-2

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

1-benzyl-2-(phenylmethoxymethyl)piperidine

InChI

InChI=1S/C20H25NO/c1-3-9-18(10-4-1)15-21-14-8-7-13-20(21)17-22-16-19-11-5-2-6-12-19/h1-6,9-12,20H,7-8,13-17H2

InChI Key

KJDNJGAZGYKNCM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)COCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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